REACTION_CXSMILES
|
COCCN.[Br:6][C:7]1[CH:18]=[CH:17][C:10]([CH2:11][NH:12][CH2:13][CH2:14][O:15][CH3:16])=[CH:9][CH:8]=1.BrC1C=CC(C=O)=CC=1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1COCC1.[O-]S([O-])(=O)=O.[Mg+2]>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:11][NH:12][CH2:13][CH2:14][O:15][CH3:16])=[CH:17][CH:18]=1 |f:0.1,4.5,7.8|
|
Name
|
(4-Bromobenzyl)-(2-methoxyethyl)amine 2-Methoxyethylamine
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
COCCN.BrC1=CC=C(CNCCOC)C=C1
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.32 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate and saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of ethyl acetate (10 to 100%) in isohexane
|
Type
|
WASH
|
Details
|
eluting with methanol/DCM (10:90)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CNCCOC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |